molecular formula C9H7ClN2O2 B6612737 5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene CAS No. 188028-20-8

5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene

Cat. No. B6612737
CAS RN: 188028-20-8
M. Wt: 210.62 g/mol
InChI Key: LSZUWOCBOHNBNK-UHFFFAOYSA-N
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Description

5-Chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene (CDT) is a novel synthetic organic compound with a wide range of potential applications in scientific research. It is a cyclic conjugated molecule composed of three fused rings of 7, 4, and 0 atoms, respectively, and it is produced through a unique synthesis process. CDT has several unique properties and has been studied for its potential use in a variety of scientific applications.

Scientific Research Applications

5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene has been studied for its potential use in a variety of scientific applications. It has been used as an antioxidant in the polymerization of polyethylene terephthalate (PET) to produce PET/5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene nanocomposites. This compound has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain. This compound has also been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin in the skin. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene has several unique properties that make it useful for scientific research. It is an electron-rich molecule that can act as an electron-donor, allowing it to interact with electron-deficient molecules. This compound can also act as an electron-acceptor, allowing it to interact with electron-rich molecules. It has been shown to interact with enzymes, such as acetylcholinesterase and tyrosinase, and to inhibit their activity. This compound can also interact with DNA and RNA, and has been shown to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties, which may be useful in the prevention of oxidative damage to cells. It has also been studied for its potential anti-inflammatory effects, and has been shown to reduce inflammation in animal models. This compound has also been studied for its potential effects on the nervous system, and has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene has several advantages for use in lab experiments. It is a relatively simple molecule to synthesize, and can be produced in large quantities. It is also a relatively stable molecule, and is not easily degraded. Additionally, this compound can be used in a variety of scientific applications, including as an antioxidant, as an inhibitor of enzymes, and as an inhibitor of cancer cell growth. However, this compound also has several limitations for use in lab experiments. It is a relatively new compound, and its effects on humans and other organisms have not been extensively studied. Additionally, this compound is an electron-rich molecule, and thus can be susceptible to oxidation.

Future Directions

The potential applications of 5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene are still being explored, and there are several potential future directions for research. One potential direction is to further study the effects of this compound on the nervous system, as its effects on the enzyme acetylcholinesterase are still not fully understood. Additionally, further research into the antioxidant properties of this compound could be beneficial, as it could potentially be used to reduce oxidative damage to cells. Furthermore, research into the mechanisms of action of this compound on cancer cells could be beneficial, as it could potentially be used as a novel anti-cancer agent. Finally, further research into the synthesis of this compound could be beneficial, as it could potentially be used to produce larger quantities of the compound for use in lab experiments.

Synthesis Methods

The synthesis of 5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene involves a series of steps beginning with the reaction between 1,3-dichloro-2-propanol (1) and 1-chloro-3-methyl-2-butanol (2) in the presence of anhydrous potassium carbonate and dimethyl sulfoxide (DMSO). The reaction produces 3-chloro-2-chloromethyl-1-methyl-1-propene (3), which is then reacted with N-methyl-N-vinylformamide (4) in the presence of a tert-butyl carbamate catalyst to form this compound (this compound).

properties

IUPAC Name

2-chloro-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-9-11-5-3-7-8(4-6(5)12-9)14-2-1-13-7/h3-4H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZUWOCBOHNBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=C(N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

188028-20-8
Record name 5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene
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